2-(N-methyl4-methylbenzenesulfonamido)-N-(2,4,6-trimethylphenyl)acetamide
Description
This compound is a sulfonamide-substituted acetamide featuring a 2,4,6-trimethylphenyl (mesityl) group and a 4-methylbenzenesulfonamido moiety. Its structure combines steric bulk from the mesityl group with the electron-withdrawing sulfonamide group, which influences its conformational stability and intermolecular interactions.
Properties
IUPAC Name |
2-[methyl-(4-methylphenyl)sulfonylamino]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-13-6-8-17(9-7-13)25(23,24)21(5)12-18(22)20-19-15(3)10-14(2)11-16(19)4/h6-11H,12H2,1-5H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTLXYUOBJAPPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=C(C=C(C=C2C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Analogues
The compound is compared below with structurally related acetamides and sulfonamides from the evidence, focusing on crystallographic parameters, substituent effects, and intermolecular interactions.
Key Findings
Conformational Flexibility vs. Rigidity :
- The mesityl group in the target compound and TMPA introduces steric constraints, reducing conformational flexibility compared to less-substituted analogues (e.g., N-phenylacetamide) .
- In sulfonamide analogues (e.g., Compound I), the antiperiplanar arrangement of N–H and C=O groups stabilizes the conformation, similar to the target compound’s sulfonamido moiety .
Hydrogen Bonding and Crystal Packing: Sulfonamide-containing compounds (e.g., Compound I) form robust N–H⋯O hydrogen bonds, creating centrosymmetric dimers. This contrasts with TMPA, which relies on weaker C–H⋯O interactions for packing .
The sulfonamide group in the target compound may similarly polarize the amide bond . Methyl groups (in mesityl and 4-methylbenzenesulfonamido) increase hydrophobicity, impacting solubility and crystal packing compared to halogenated derivatives .
Disorder and Crystallographic Challenges :
- Compounds with bulky substituents (e.g., tert-butyl in Compound I) often exhibit crystallographic disorder, as seen in the split-model refinement of C9–C11 in . The mesityl group in the target compound may present similar challenges.
Data Tables
Crystallographic Parameters of Analogues
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
